

5-Bromo-2-iodoisopropylbenzene structural analysis and characterization

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Bromo-2-iodoisopropylbenzene**

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An In-depth Technical Guide to the Structural Analysis and Characterization of **5-Bromo-2-iodoisopropylbenzene**

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-iodoisopropylbenzene is a halogenated aromatic hydrocarbon, a class of compounds also known as haloarenes or aryl halides.^{[1][2][3][4]} Its structure, featuring a benzene ring substituted with bromine, iodine, and an isopropyl group, makes it a versatile intermediate in organic synthesis. The differential reactivity of the carbon-halogen bonds can be leveraged in various cross-coupling reactions, making it a valuable building block for constructing more complex molecules, including pharmaceutical agents.^{[5][6]} The precise structural confirmation of such intermediates is paramount to ensure the integrity and success of subsequent synthetic steps. This guide provides a comprehensive overview of the analytical methodologies required for the unambiguous characterization of **5-Bromo-2-iodoisopropylbenzene**, focusing on the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Physicochemical and Molecular Properties

Haloarenes are typically colorless liquids or crystalline solids that are insoluble in water but soluble in common organic solvents.^{[1][2][3]} They are generally denser than water, with melting

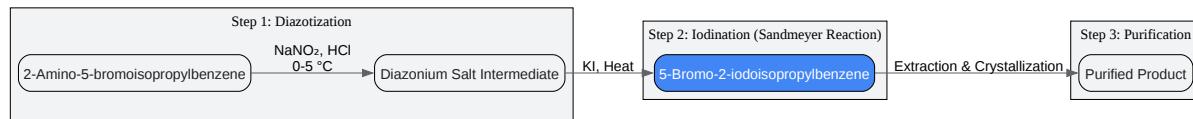
and boiling points that increase with the size of the halogen atom.[1][7] The core properties of **5-Bromo-2-iodoisopropylbenzene** are summarized below.

| Property | Value | Source |
|-------------------|------------------------------------|-----------|
| Chemical Name | 5-Bromo-2-iodoisopropylbenzene | ChemScene |
| Synonym | 5-BroMo-2-iodoisopropylbenzene | [8] |
| CAS Number | 1147014-97-8 | [8] |
| Molecular Formula | C ₉ H ₁₀ BrI | [8] |
| Molecular Weight | 324.98 g/mol | [8] |
| SMILES | CC(C)C1=C(C=CC(=C1)Br)I | [8] |
| Purity | ≥95% | [8] |
| Storage | 4°C, protect from light | [8] |

Conceptual Synthesis Pathway

The synthesis of polysubstituted haloarenes often involves multi-step sequences. A common and effective method for introducing an iodine atom onto an aromatic ring is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate. This approach provides a logical framework for understanding the potential origin of the target molecule and possible impurities.

A plausible synthetic route to **5-Bromo-2-iodoisopropylbenzene** could start from 2-amino-5-bromoisopropylbenzene. The amino group is first converted to a diazonium salt using sodium nitrite in the presence of a strong acid. This intermediate is then treated with a solution of potassium iodide, which displaces the diazonium group to yield the final product.[9]



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Caption: Conceptual workflow for the synthesis of **5-Bromo-2-iodoisopropylbenzene**.

Comprehensive Structural Characterization

A multi-technique approach is essential for the definitive structural elucidation of **5-Bromo-2-iodoisopropylbenzene**. Each method provides a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule. For **5-Bromo-2-iodoisopropylbenzene**, both ¹H and ¹³C NMR are required to confirm the substitution pattern and the structure of the alkyl side chain.

Causality for Experimental Choice: ¹H NMR will confirm the number and connectivity of protons, particularly the distinct signals of the isopropyl group and the substitution pattern on the aromatic ring. ¹³C NMR will verify the number of unique carbon environments, which is critical for confirming the overall molecular structure.

The aromatic region is expected to show three distinct protons, while the aliphatic region will display the characteristic signals of an isopropyl group.

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment | Rationale |
|-------------------------------------|--------------------------|-------------|----------------------------|---|
| ~ 7.7 | Doublet (d) | 1H | Ar-H | Proton ortho to Iodine, deshielded. |
| ~ 7.3 | Doublet of Doublets (dd) | 1H | Ar-H | Proton between Bromine and Iodine. |
| ~ 6.9 | Doublet (d) | 1H | Ar-H | Proton ortho to Bromine. |
| ~ 3.2 | Septet (sept) | 1H | $\text{CH}(\text{CH}_3)_2$ | Methine proton split by 6 methyl protons. |
| ~ 1.3 | Doublet (d) | 6H | $\text{CH}(\text{CH}_3)_2$ | Methyl protons split by the methine proton. |

The proton-decoupled ^{13}C NMR spectrum is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule.

| Chemical Shift (δ , ppm) | Assignment | Rationale |
|----------------------------------|----------------------------|---|
| ~ 150 | Ar-C | Carbon bearing the isopropyl group. |
| ~ 140 | Ar-C | Aromatic carbon. |
| ~ 132 | Ar-C | Aromatic carbon. |
| ~ 128 | Ar-C | Aromatic carbon. |
| ~ 120 | Ar-C | Carbon bearing the Bromine atom. |
| ~ 95 | Ar-C | Carbon bearing the Iodine atom (heavy atom effect). |
| ~ 34 | $\text{CH}(\text{CH}_3)_2$ | Isopropyl methine carbon. |
| ~ 23 | $\text{CH}(\text{CH}_3)_2$ | Isopropyl methyl carbons. |

- Sample Preparation: Dissolve approximately 10-15 mg of **5-Bromo-2-iodoisopropylbenzene** in ~0.7 mL of deuterated chloroform (CDCl_3) in a clean, dry 5 mm NMR tube.[10]
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Lock the spectrometer on the deuterium signal of CDCl_3 .
 - Optimize the magnetic field homogeneity (shimming).
 - Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Reference the spectrum to the residual solvent peak of CHCl_3 at 7.26 ppm.[10]
- ^{13}C NMR Acquisition:
 - Employ a proton-decoupled pulse sequence.

- Acquire a larger number of scans compared to ^1H NMR due to the low natural abundance of the ^{13}C isotope.
- Reference the spectrum to the CDCl_3 solvent peak at 77.16 ppm.[10]

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound. For halogenated molecules, MS provides a distinctive isotopic signature that serves as a powerful validation tool.

Causality for Experimental Choice: MS directly confirms the molecular weight of 324.98 g/mol. The key diagnostic feature is the isotopic pattern of the molecular ion peak, which will be characteristic for a molecule containing one bromine atom.[11] Fragmentation analysis provides further structural confirmation.

- Molecular Ion (M^+): A prominent cluster of peaks will be observed around m/z 325. The presence of one bromine atom (isotopes ^{79}Br and ^{81}Br in $\sim 1:1$ ratio) will result in two peaks of nearly equal intensity at $[\text{M}]^+$ and $[\text{M}+2]^+$.[11]
- Key Fragments:
 - $[\text{M}-\text{CH}_3]^+$ (m/z ~ 310): Loss of a methyl group from the isopropyl moiety.
 - $[\text{M}-\text{C}_3\text{H}_7]^+$ (m/z ~ 282): Loss of the entire isopropyl group, a common fragmentation pathway for cumene derivatives.[12] This fragment will also show the characteristic 1:1 isotopic pattern for one bromine atom.
 - $[\text{C}_6\text{H}_4\text{Br}]^+$: The base peak corresponding to the aromatic ring with the halogens after losing the isopropyl group.
- Sample Preparation: Prepare a dilute solution of the compound (~ 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
- Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
- GC Method:

- Injector Temperature: 250°C.
- Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.[11]
- Carrier Gas: Helium.
- MS Method:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[11]
 - Mass Range: Scan from m/z 40 to 400.
 - Source Temperature: 230°C.[11]
- Data Analysis: Identify the chromatographic peak for the compound and analyze the corresponding mass spectrum, paying close attention to the molecular ion and the bromine isotopic pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.

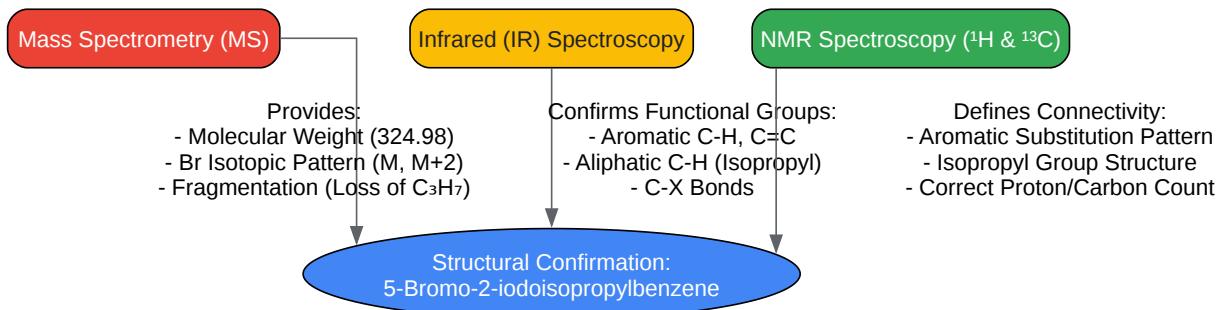
Causality for Experimental Choice: IR spectroscopy will confirm the presence of the aromatic ring and the aliphatic isopropyl group, and provide information on the carbon-halogen bonds. It is an excellent complementary technique for verifying the core structural features.

| Wavenumber (cm ⁻¹) | Vibration Type | Assignment |
|--------------------------------|----------------|--|
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 2970-2870 | C-H Stretch | Aliphatic (isopropyl) C-H |
| ~1600, ~1470 | C=C Stretch | Aromatic ring skeletal vibrations |
| 1385-1370 | C-H Bend | Isopropyl group (characteristic doublet)[13] |
| 850-750 | C-H Bend | Out-of-plane bending (substitution pattern) |
| Below 1000 | C-X Stretch | C-Br and C-I bonds |

- Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Collect the sample spectrum over the range of 4000-600 cm⁻¹.
 - The instrument's software will automatically generate the final absorbance or transmittance spectrum.

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of **5-Bromo-2-iodoisopropylbenzene** is not based on a single piece of data but on the convergence of evidence from all three analytical techniques. The logical workflow below illustrates how these data are integrated for a conclusive structural assignment.

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Caption: Integrated workflow for the structural confirmation of the target compound.

Conclusion

The structural characterization of **5-Bromo-2-iodoisopropylbenzene** requires a systematic and multi-faceted analytical approach. Mass spectrometry provides definitive proof of its molecular weight and the presence of a bromine atom through its characteristic isotopic signature. Infrared spectroscopy offers rapid confirmation of the key functional groups—the aromatic ring and the isopropyl side chain. Finally, ¹H and ¹³C NMR spectroscopy deliver an unambiguous map of the molecule's carbon-hydrogen framework, confirming the precise connectivity and substitution pattern. By integrating the data from these three powerful techniques, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the reliability of its use in drug development and complex organic synthesis.

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- To cite this document: BenchChem. [5-Bromo-2-iodoisopropylbenzene structural analysis and characterization]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1524086#5-bromo-2-iodoisopropylbenzene-structural-analysis-and-characterization]

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